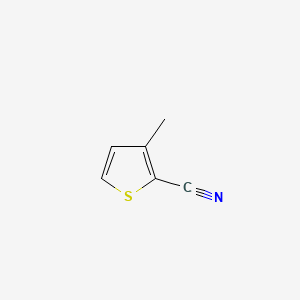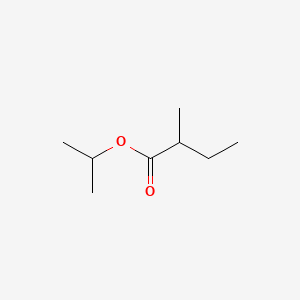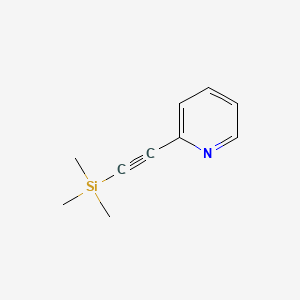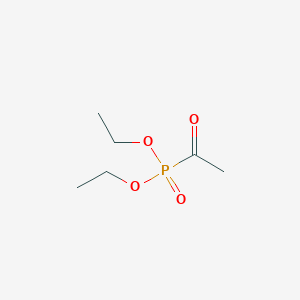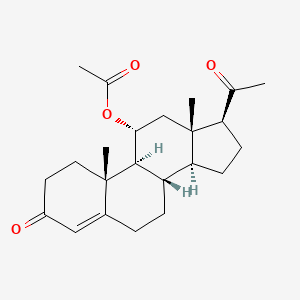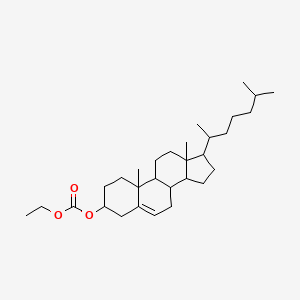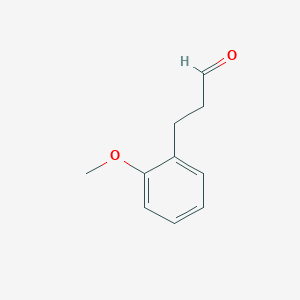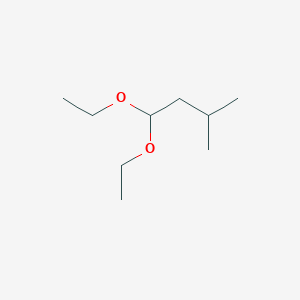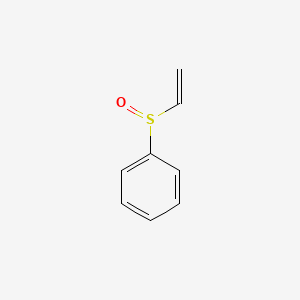
Phenyl vinyl sulfoxide
概要
説明
Phenyl vinyl sulfoxide is a chemical compound that reacts with lithium enolates of ketones at -78°C in THF to yield bicyclo[n.2.0]alkan-1-ols . It also reacts with in situ generated (dialkylamino)magnesium reagent to yield symmetrical β-(dialkylamino)dithioacetals . It participates as an acetylene equivalent in Diels-Alder reactions .
Synthesis Analysis
A green synthesis of phenyl vinyl sulfoxide has been described . The use of ethylene oxide, strong acid resin, and solid supported phosphotungstic acid made the process green and feasible to industrialize . The optimal condition was selected in the experiments . The total yield was 80.5% and it was eco-friendly . The catalysts were easy to recycle . According to the experiments, the oxidation mechanism was assumed to follow the complex–oxidation–decomplex fashion .
Molecular Structure Analysis
The linear formula of Phenyl vinyl sulfoxide is C6H5SOCH=CH2 . Its molecular weight is 152.21 .
Chemical Reactions Analysis
Phenyl vinyl sulfoxide reacts with lithium enolates of ketones at -78°C in THF to yield bicyclo[n.2.0]alkan-1-ols . It also reacts with in situ generated (dialkylamino)magnesium reagent to yield symmetrical β-(dialkylamino)dithioacetals . It participates as an acetylene equivalent in Diels-Alder reactions .
Physical And Chemical Properties Analysis
Phenyl vinyl sulfoxide is a liquid at room temperature . Its refractive index is 1.585 (lit.) . It has a boiling point of 93-95 °C/0.2 mmHg (lit.) and a density of 1.139 g/mL at 25 °C (lit.) .
科学的研究の応用
Green Synthesis
- Scientific Field: Organic Chemistry
- Summary of Application: Phenyl vinyl sulfoxide is synthesized in a green and eco-friendly manner using ethylene oxide, strong acid resin, and solid supported phosphotungstic acid . This process is feasible for industrialization .
- Methods of Application: The optimal condition for this synthesis was selected through experiments . The process begins with the reaction of thiophenol with ethylene oxide in the presence of a catalytic amount of sodium hydroxide to produce 2-thiophenylethanol . This is then dehydrated under the condition of strong acid resin and 3A molecular sieve to form phenyl vinyl sulfide . The resulting product is oxidized with hydrogen peroxide with silicon-supported phosphotungstic acid as the catalyst to produce phenyl vinyl sulfoxide .
- Results or Outcomes: The total yield of this green synthesis was 80.5% . The catalysts used in the process were easy to recycle .
Reaction with Lithium Enolates of Ketones
- Scientific Field: Organic Chemistry
- Summary of Application: Phenyl vinyl sulfoxide reacts with lithium enolates of ketones at -78°C in THF to yield bicyclo [n.2.0]alkan-1-ols .
- Methods of Application: The reaction is carried out at -78°C in THF .
- Results or Outcomes: The outcome of this reaction is the formation of bicyclo [n.2.0]alkan-1-ols .
Reaction with (Dialkylamino)Magnesium Reagent
- Scientific Field: Organic Chemistry
- Summary of Application: Phenyl vinyl sulfoxide reacts with in situ generated (dialkylamino)magnesium reagent to yield symmetrical β- (dialkylamino)dithioacetals .
- Methods of Application: The (dialkylamino)magnesium reagent is generated in situ for the reaction .
- Results or Outcomes: The outcome of this reaction is the formation of symmetrical β- (dialkylamino)dithioacetals .
Equivalent of Ethene Cation
- Scientific Field: Organic Chemistry
- Summary of Application: Phenyl vinyl sulfoxide can be used as the equivalent of ethene cation in the synthesis of complex compounds . This is because the phenylsulfinyl is easily eliminated in the existence of Ranny-Ni or sodium amalgam .
- Methods of Application: The synthesis was first reported in 1980, which followed the approach mentioned above—phenyl vinyl sulfide’s oxidation with m-chloroperbenzoic acid .
- Results or Outcomes: This method was regarded as the standard method for the synthesis of itself and its analogs .
Diels-Alder Reactions
- Scientific Field: Organic Chemistry
- Summary of Application: Phenyl vinyl sulfoxide participates as an acetylene equivalent in Diels-Alder reactions .
- Methods of Application: The specific methods of application in Diels-Alder reactions can vary depending on the specific reaction conditions .
- Results or Outcomes: The outcome of this reaction is the formation of cycloadducts .
Drug Delivery
- Scientific Field: Biomedical Engineering
- Summary of Application: Phenyl vinyl sulfoxide is used in the synthesis of temperature- and oxidation-responsive poly (hydroxyethyl acrylate-co-phenyl vinyl sulfide) (P (HEA-co-PVS)) cryogel for the delivery of doxorubicin (DOX) .
- Methods of Application: The P (HEA-co-PVS) copolymer decreases with increasing PVS. The NIR treatment increases the temperature of the polymer above its CPT, resulting in the dissolution of the polymer . With increasing PVS content, the minimum interfacial activity of the copolymers is increased, indicating an increase in their amphiphilicity . The H2O2 treatment oxidizes the sulfide group of PVS reducing the hydrophobicity of the copolymer, decreasing its amphiphilicity, and releasing the drug .
- Results or Outcomes: The release of DOX was responsive to the temperature, ROS, and NIR irradiation, suggesting that the cryogels could be a suitable anticancer drug delivery carrier to tumor environments .
Safety And Hazards
Phenyl vinyl sulfoxide should be stored in a well-ventilated place and the container should be kept tightly closed . It should be stored at 2-8°C . It is classified as a combustible liquid . If inhaled, the victim should be moved to fresh air and given artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . If it comes in contact with the eyes, rinse cautiously with water for several minutes . If swallowed, rinse mouth and get medical attention .
将来の方向性
Phenyl vinyl sulfoxide has attracted more attention because of its wide usage . It could be used as the equivalent of ethene cation in the synthesis of complex compounds . This is because the phenylsulfinyl is easily eliminated in the existence of Ranny-Ni or sodium amalgam . Its synthesis was first reported in 1980 . Other efforts focused on the green and high-yield methods, which achieved great progress . These efforts employed hydrogen peroxide as the oxidant and used all kinds of metal compounds as the catalyst .
特性
IUPAC Name |
ethenylsulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c1-2-10(9)8-6-4-3-5-7-8/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMJHXFYLRTLQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
87500-51-4 | |
| Record name | Benzene, (ethenylsulfinyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87500-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90942627 | |
| Record name | (Ethenesulfinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl vinyl sulfoxide | |
CAS RN |
20451-53-0 | |
| Record name | (Ethenylsulfinyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20451-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl vinyl sulphoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020451530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Ethenesulfinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl vinyl sulphoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




